![molecular formula C15H27ClN6O B5129236 6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMET or CT-707.
Wirkmechanismus
The mechanism of action of CMET involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
CMET has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. CMET has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using CMET in lab experiments is its high potency and selectivity towards PARP inhibition. The compound has also been found to have low toxicity levels, making it a suitable candidate for further studies. However, one of the limitations of using CMET is its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several potential future directions for the research on CMET. One of the areas of interest is the development of CMET-based drugs for the treatment of cancer. Another potential direction is the exploration of CMET's anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, the use of CMET in agricultural science for the development of new pesticides and herbicides is also a promising area of research.
Conclusion:
In conclusion, 6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine or CMET is a chemical compound that has shown significant potential in various scientific fields. The compound's ability to inhibit PARP and induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer drugs. Further research on CMET's anti-inflammatory properties and its potential applications in agricultural science can lead to new discoveries and advancements in these fields.
Synthesemethoden
The synthesis of CMET involves the reaction between hexylamine and 2-(4-morpholinyl)ethylamine with 6-chloro-1,3,5-triazine-2,4-diamine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of the reaction is high, and the purity of the final product can be achieved through various purification methods.
Wissenschaftliche Forschungsanwendungen
CMET has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and agricultural science. The compound has shown promising results in inhibiting the growth of cancer cells and has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
6-chloro-4-N-hexyl-2-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN6O/c1-2-3-4-5-6-17-14-19-13(16)20-15(21-14)18-7-8-22-9-11-23-12-10-22/h2-12H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHNPLRKIRAVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC(=NC(=N1)Cl)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-hexyl-2-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)
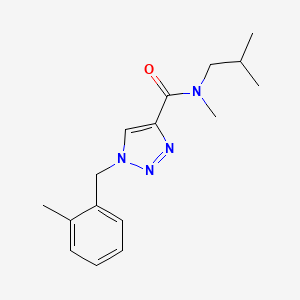
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)
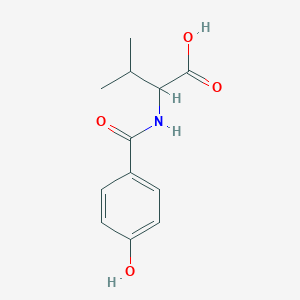
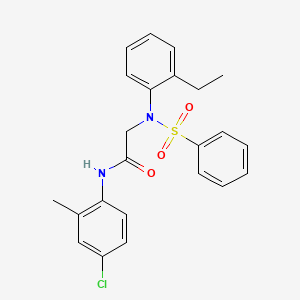

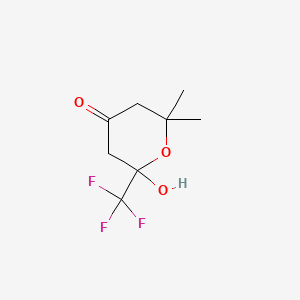
![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)
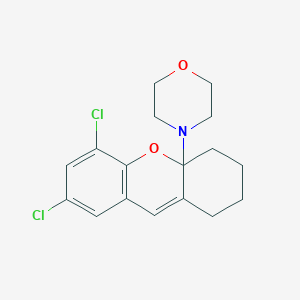
![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)